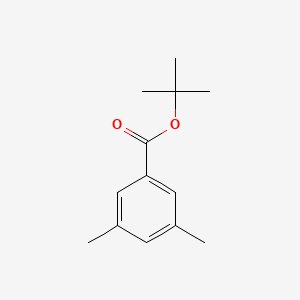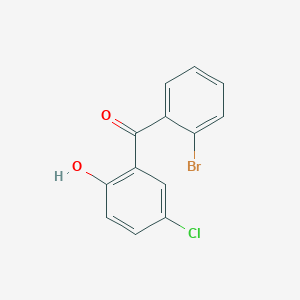
2'-Bromo-5-chloro-2-hydroxybenzophenone; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-2-hydroxybenzophenone (2-BC2HBP) is a synthetic compound with a wide range of applications in the laboratory and industrial settings. It is a white crystalline solid that is odorless and insoluble in water. This compound has been studied extensively for its use in the synthesis of other compounds and its potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% has been studied extensively for its use in the synthesis of other compounds and its potential applications in the field of scientific research. It has been used as a catalyst for a variety of reactions, including the synthesis of monomers and polymers, the synthesis of drugs and pharmaceuticals, and the synthesis of dyes and pigments. Additionally, it has been used in the synthesis of organic compounds, such as esters, ethers, and amines.
Mecanismo De Acción
2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is a bifunctional reagent, meaning it has two active sites that can react with different molecules. The first active site is a nucleophilic center, which reacts with electrophiles. The second active site is an electrophilic center, which reacts with nucleophiles. It is this bifunctional nature of 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% that makes it so useful in the synthesis of other compounds.
Biochemical and Physiological Effects
2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is a relatively non-toxic compound, with an LD50 of greater than 2000 mg/kg. It has been shown to have no significant effect on the biochemical or physiological processes of mammals. However, it is important to note that 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is not approved for human consumption, and it should only be used in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% has several advantages for use in laboratory experiments. It is relatively non-toxic, meaning it can be safely used in laboratory settings. Additionally, it is a bifunctional reagent, meaning it can be used for a variety of reactions. The main limitation of 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is that it is not approved for human consumption and should only be used in laboratory settings.
Direcciones Futuras
There are several potential future directions for the use of 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98%. It could be used to synthesize other compounds, such as drugs, pharmaceuticals, and dyes. Additionally, it could be used in the synthesis of organic compounds, such as esters, ethers, and amines. Furthermore, it could be used to study the mechanism of action of other compounds and to develop new methods for the synthesis of compounds. Finally, it could be used to study the biochemical and physiological effects of other compounds.
Métodos De Síntesis
2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is synthesized through a three-step process. The first step involves the reaction of bromine and chlorine with benzophenone. This reaction produces 2-bromo-5-chlorobenzophenone (2-BCBP). The second step involves the oxidation of 2-BCBP with hydrogen peroxide, which produces 2-bromo-5-chloro-2-hydroxybenzophenone (2'-Bromo-5-chloro-2-hydroxybenzophenone; 98%). The third step involves the purification of the 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% with a recrystallization process.
Propiedades
IUPAC Name |
(2-bromophenyl)-(5-chloro-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQHJGZKBNIMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
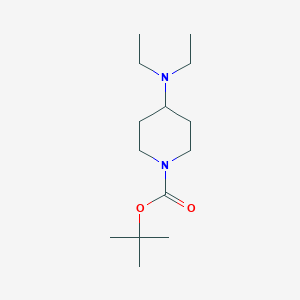


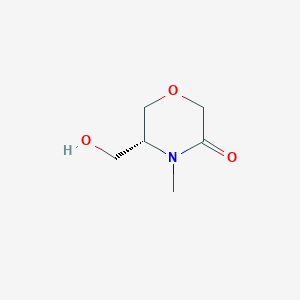
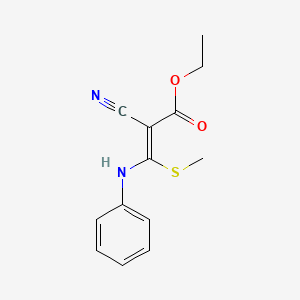

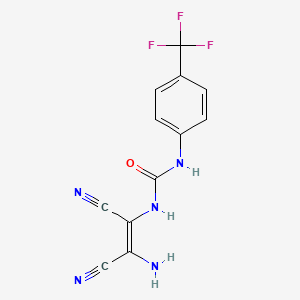
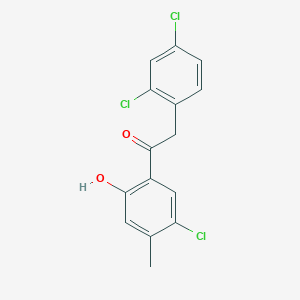


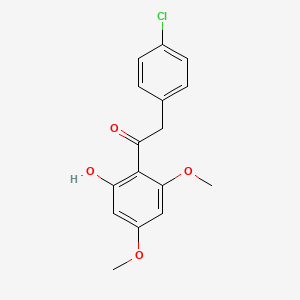

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)
